molecular formula C17H19N3O3 B2869009 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923203-96-7

6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2869009
CAS No.: 923203-96-7
M. Wt: 313.357
InChI Key: KNQLWIVBRMGNLG-UHFFFAOYSA-N
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Description

The compound 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolopyrimidine-dione scaffold. Its structure features:

  • 6-Allyl group: A three-carbon unsaturated substituent that may influence steric interactions and metabolic stability.

Below, we compare it with analogs to infer structure-activity relationships (SAR).

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(8-6-11)23-4-2/h3,5-8,15H,1,4,9-10H2,2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQLWIVBRMGNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC=C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via a nucleophilic substitution reaction using ethoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

Modifications at position 6 significantly impact biological activity. Key analogs include:

Compound Name (Position 6 Substituent) Position 4 Substituent Key Biological Activity IC₅₀ / Binding Energy Reference
6-Benzyl (Compound A) 4-Hydroxyphenyl α-Glucosidase inhibition IC₅₀: 1.02 µg/mL; Binding Energy: -7.9 kcal/mol [1]
6-(4-Fluorophenyl) 4-Hydroxyphenyl Not reported N/A [6]
6-(1H-Benzo[d]imidazol-2-yl) 2-Hydroxyphenyl Not reported N/A [2]
6-(4-Methoxybenzyl) 4-Chlorophenyl Neutrophil elastase inhibition N/A [3, 4]
6-Allyl (Target Compound) 4-Ethoxyphenyl Hypothesized α-glucosidase/elastase inhibition N/A N/A

Key Observations :

  • 6-Benzyl (Compound A) : Exhibits potent α-glucosidase inhibition (81.99% at 1.02 µg/mL) due to hydrophobic interactions and hydrogen bonding with the 4-hydroxyphenyl group .
  • 6-Allyl vs. 6-Benzyl : The allyl group’s smaller size and lower hydrophobicity compared to benzyl may reduce steric hindrance but weaken hydrophobic binding in enzyme active sites.
  • 6-(4-Methoxybenzyl) : Used in elastase inhibitors, suggesting that bulky substituents at position 6 may favor protease inhibition .

Substituent Variations at Position 4

The para-substituted phenyl group at position 4 modulates electronic and solubility properties:

Compound Name (Position 4 Substituent) Position 6 Substituent Biological Target Activity Insights Reference
4-Hydroxyphenyl (Compound A) Benzyl α-Glucosidase High inhibition via H-bonding with hydroxyl group [1]
4-Ethoxyphenyl (Target Compound) Allyl Hypothetical Ethoxy may enhance lipophilicity but reduce H-bonding vs. hydroxyl N/A
4-Chlorophenyl 4-Methoxybenzyl Neutrophil elastase Electron-withdrawing Cl may stabilize enzyme-ligand interactions [3, 4]
4-(2,5-Dimethoxyphenyl) Ethoxy Not reported Multiple methoxy groups could improve solubility [9]

Key Observations :

  • 4-Hydroxyphenyl (Compound A) : Critical for α-glucosidase inhibition, as hydroxyl groups form hydrogen bonds with catalytic residues .
  • 4-Ethoxyphenyl (Target) : The ethoxy group’s ether oxygen may provide weaker H-bonding than hydroxyl but improve membrane permeability.
  • 4-Chlorophenyl : Enhances binding to elastase via halogen interactions, a strategy employed in protease inhibitor design .
α-Glucosidase Inhibition (Compound A vs. Target)
  • Compound A’s 4-hydroxyphenyl and 6-benzyl groups synergize for strong inhibition (IC₅₀: 1.02 µg/mL) .
  • The target compound’s 4-ethoxyphenyl may reduce potency compared to Compound A, but its 6-allyl group could offer a better fit in the enzyme’s active site.
Neutrophil Elastase Inhibition
  • Analogs like 4-(4-cyanophenyl)-1-(3-trifluoromethylphenyl) () show elastase inhibition via trifluoromethyl and cyano groups . The target compound lacks these groups, suggesting divergent activity.

Research Findings and Hypotheses

Substituent Bulk and Enzymatic Fit :

  • Bulky groups (e.g., benzyl at position 6) favor α-glucosidase inhibition, while smaller groups (allyl) may require compensatory substituents for activity.
  • Para-substituted electron-withdrawing groups (e.g., Cl, CN) enhance protease inhibition .

Hydrogen-Bonding vs. Lipophilicity :

  • Hydroxyl groups (Compound A) improve binding affinity but may reduce bioavailability. Ethoxy (target) balances lipophilicity and moderate H-bonding.

Unstudied Potential of the Target Compound: No direct activity data exists for the target compound. Molecular docking simulations (as in ) are recommended to predict its binding mode.

Biological Activity

6-Allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound by reviewing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4} with a molecular weight of approximately 302.33 g/mol. The compound features an allyl group and an ethoxyphenyl substituent which may contribute to its biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with pyrrolopyrimidine derivatives. The following sections detail specific findings related to the compound .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrolopyrimidine derivatives. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that compounds similar to this compound exhibit significant inhibition of cell proliferation in various cancer cell lines. For example, a related pyrimidine derivative was shown to inhibit proliferation in A431 vulvar epidermal carcinoma cells .

Anti-inflammatory Effects

Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates that these compounds can reduce the production of pro-inflammatory cytokines. This effect was observed in models where inflammatory responses were induced by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrrolopyrimidine derivatives are noteworthy:

  • Bacterial Inhibition : Studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests a potential role in developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated various pyrrolopyrimidine derivatives for their anticancer activity. The results indicated that modifications in the side chains significantly affected the potency against different cancer cell lines .
  • Inflammatory Response Modulation : In a study focusing on inflammatory diseases, a derivative showed promise by significantly reducing inflammatory markers in animal models . This highlights the potential use of such compounds in therapeutic settings for chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
AntimicrobialInhibition of bacterial growth

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